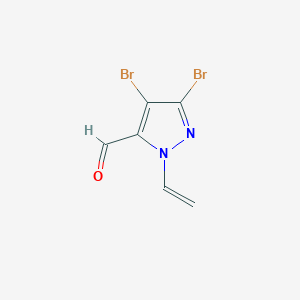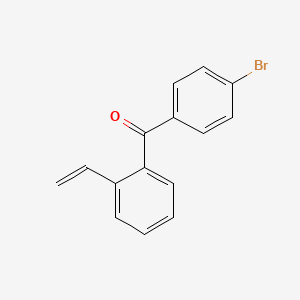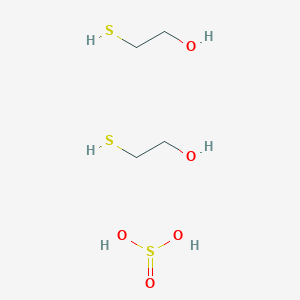![molecular formula C17H15NO2 B14194907 Ethyl 2-methylbenzo[H]quinoline-3-carboxylate CAS No. 879895-04-2](/img/structure/B14194907.png)
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate is a chemical compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[H]quinoline-3-carboxylate can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by Rhodium (II) .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various quinoline alcohols.
Scientific Research Applications
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylbenzo[H]quinoline-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and antitumor activities . The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl quinoline-3-carboxylate: Another quinoline derivative with similar structural features.
Bisquinoline derivatives: Compounds with two quinoline nuclei, known for their potent antimalarial activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A derivative with additional methyl groups, enhancing its biological activity.
Uniqueness
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
879895-04-2 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 2-methylbenzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-3-20-17(19)15-10-13-9-8-12-6-4-5-7-14(12)16(13)18-11(15)2/h4-10H,3H2,1-2H3 |
InChI Key |
CEMGOYHISPNABD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


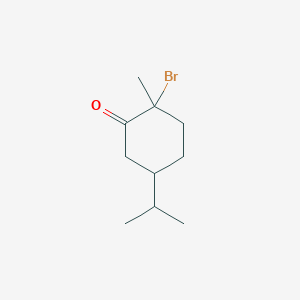
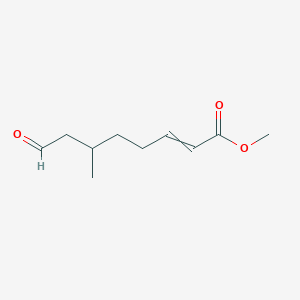


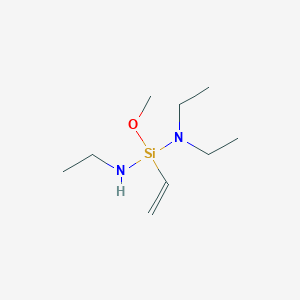
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)

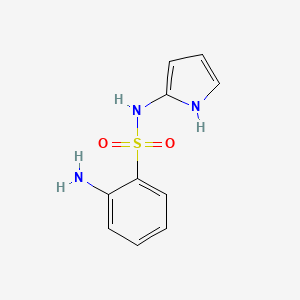
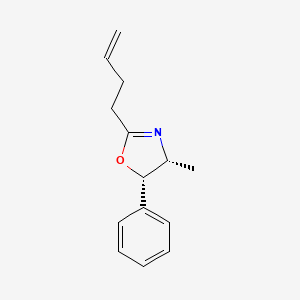
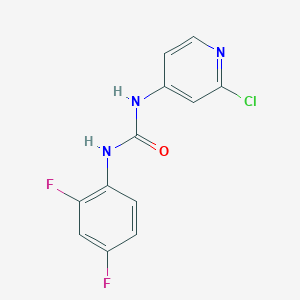
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
